molecular formula C4H12ClNOS B2358950 3-Methanesulfinylpropan-1-amine hydrochloride CAS No. 157825-87-1

3-Methanesulfinylpropan-1-amine hydrochloride

Cat. No.: B2358950
CAS No.: 157825-87-1
M. Wt: 157.66
InChI Key: XQESLKOBZABSLN-UHFFFAOYSA-N
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Description

3-Methanesulfinylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H12ClNOS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfinyl group attached to a propan-1-amine backbone, with a hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfinylpropan-1-amine hydrochloride typically involves the reaction of 3-chloropropan-1-amine with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfinylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form methanesulfonyl derivatives.

    Reduction: The compound can be reduced to form methanesulfanyl derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Methanesulfonyl derivatives.

    Reduction: Methanesulfanyl derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

3-Methanesulfinylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methanesulfinylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methanesulfonylpropan-1-amine hydrochloride
  • 3-Methanesulfanylpropan-1-amine hydrochloride
  • 3-Chloropropan-1-amine hydrochloride

Uniqueness

3-Methanesulfinylpropan-1-amine hydrochloride is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methylsulfinylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS.ClH/c1-7(6)4-2-3-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQESLKOBZABSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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